

Application Notes and Protocols for Measuring Pyruvate Kinase Activation by Mitapivat

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mitapivat

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Introduction

Mitapivat (formerly AG-348) is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme. It has demonstrated significant efficacy in clinical trials for the treatment of pyruvate kinase deficiency, a rare genetic disorder characterized by chronic hemolytic anemia. [1][2][3] **Mitapivat** acts by binding to a site on the pyruvate kinase tetramer distinct from the endogenous activator fructose-1,6-bisphosphate (FBP), stabilizing the active R-state conformation of the enzyme.[1] This activation enhances the enzymatic activity of both wild-type and various mutant forms of erythrocyte pyruvate kinase (PKR), leading to increased ATP production and a reduction in 2,3-diphosphoglycerate levels. These application notes provide detailed protocols for in vitro assays to measure the activation of pyruvate kinase by **Mitapivat**, enabling researchers to assess its potency and mechanism of action.

Data Presentation

The following tables summarize the quantitative data on the activation of wild-type and mutant pyruvate kinase R (PKR) by **Mitapivat** from in vitro studies.

Table 1: Activation of Wild-Type Pyruvate Kinase R by **Mitapivat**

Parameter	Value	Cell/Enzyme Type	Reference
AC50	62 nM	Wild-Type PKR in RBCs from healthy donors	
Fold Activation of Vmax	~2.5-fold	Wild-Type PKR in RBCs from healthy donors	

AC50 (Activator Concentration 50) is the concentration of an activator that induces a response halfway between the baseline and maximum.

Table 2: Effect of **Mitapivat** (1 μ M) on the Kinetic Parameters of Recombinant Wild-Type and Mutant PKR

PKR Variant	Km for PEP (μ M) - Vehicle	Km for PEP (μ M) - Mitapivat	Vmax (U/mg) - Vehicle	Vmax (U/mg) - Mitapivat	Fold Activation of Vmax	Reference
Wild-Type	130	40	200	400	2.0	
G332S	240	80	100	250	2.5	
R479H	110	50	150	300	2.0	
R510Q	750	150	50	200	4.0	

Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum velocity) is the maximum rate of an enzyme-catalyzed reaction.

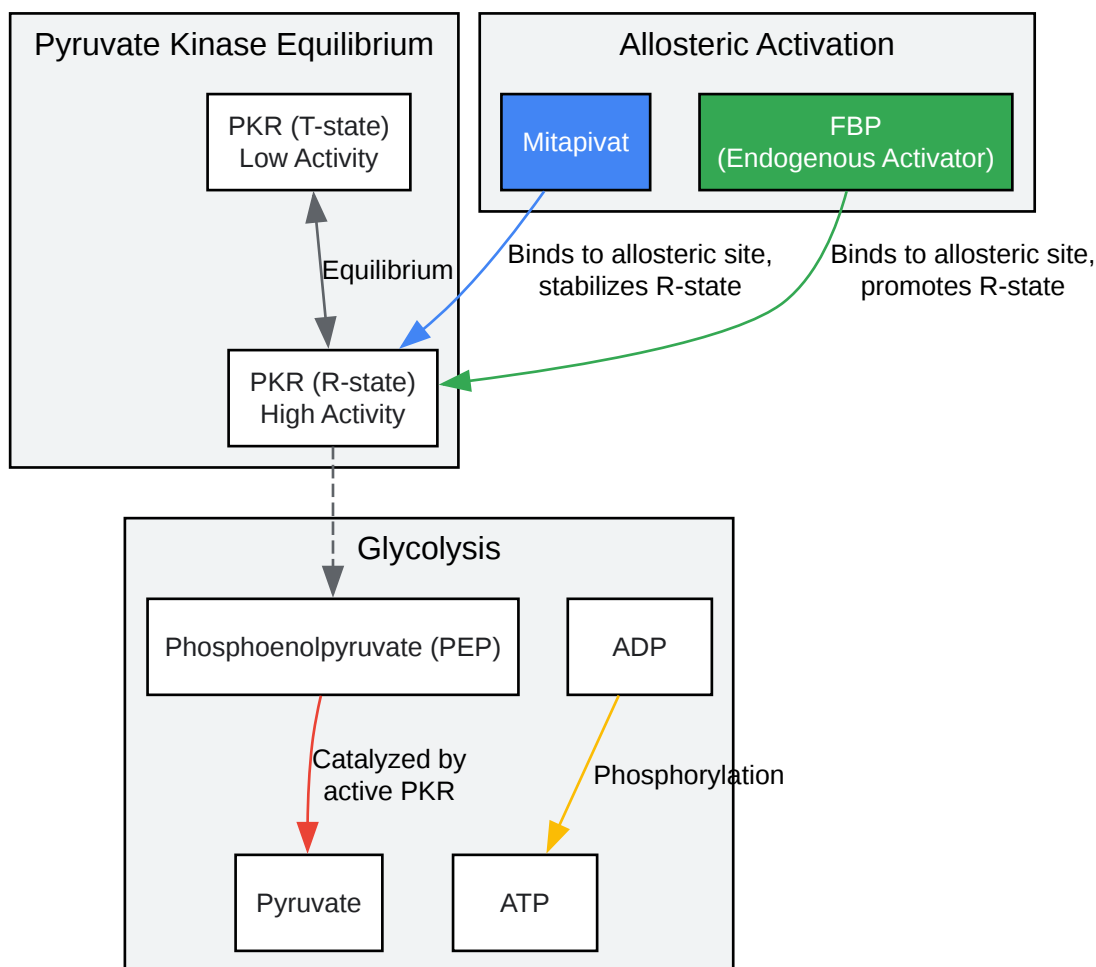
Signaling Pathway and Experimental Workflow

Mitapivat Mechanism of Action on Pyruvate Kinase

Mitapivat is an allosteric activator of pyruvate kinase (PK). The enzyme exists in an equilibrium between a low-activity T-state (tense state) and a high-activity R-state (relaxed state). The endogenous activator fructose-1,6-bisphosphate (FBP) also promotes the R-state. **Mitapivat**

binds to a pocket at the dimer-dimer interface of the PK tetramer, a site distinct from the FBP binding site. This binding stabilizes the active R-state conformation, thereby increasing the enzyme's affinity for its substrate, phosphoenolpyruvate (PEP), and enhancing its catalytic activity. This leads to increased production of pyruvate and ATP.

Mitapivat Mechanism of Action on Pyruvate Kinase



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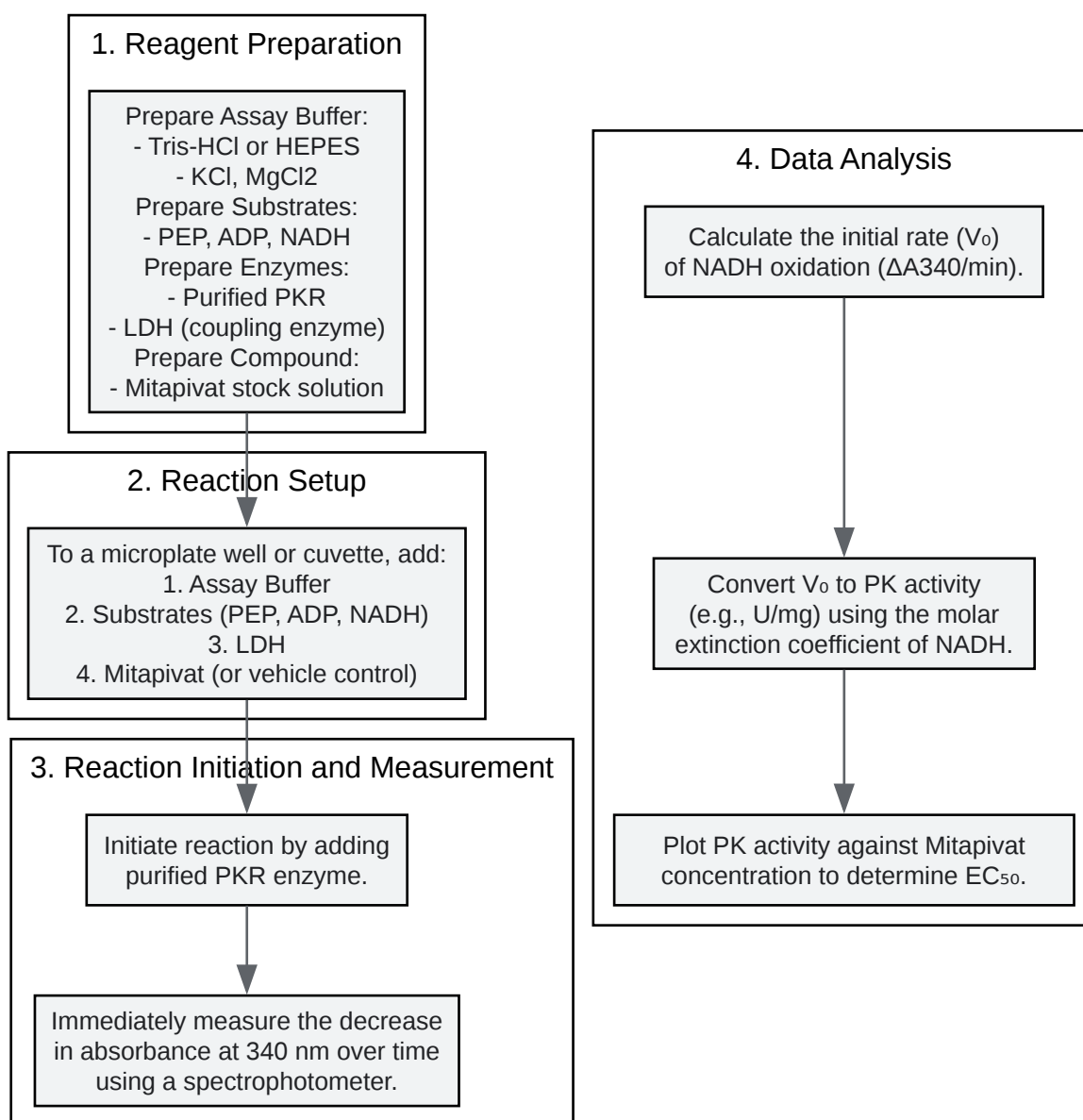
Caption: **Mitapivat** allosterically activates PKR, promoting the conversion of PEP to pyruvate.

Experimental Workflow: LDH-Coupled Pyruvate Kinase Assay

The most common in vitro method to measure pyruvate kinase activity is a coupled enzyme assay using lactate dehydrogenase (LDH). In this assay, the pyruvate produced by PK is

immediately used by LDH to oxidize NADH to NAD⁺. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm. This rate of NADH depletion is directly proportional to the PK activity.

Experimental Workflow for LDH-Coupled PK Assay



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Caption: Workflow for measuring PKR activation by **Mitapivat** using an LDH-coupled assay.

Experimental Protocols

Protocol 1: In Vitro Pyruvate Kinase Activity Assay (LDH-Coupled Method)

This protocol is designed to measure the activation of purified recombinant pyruvate kinase R (PKR) by **Mitapivat**.

Materials:

- Purified recombinant human PKR (wild-type or mutant)
- **Mitapivat** (AG-348)
- L-Lactate Dehydrogenase (LDH) from rabbit muscle
- Phosphoenolpyruvate (PEP)
- Adenosine diphosphate (ADP)
- β -Nicotinamide adenine dinucleotide, reduced form (NADH)
- Tris-HCl buffer (e.g., 50 mM, pH 7.5)
- Potassium chloride (KCl)
- Magnesium chloride (MgCl_2)
- Dimethyl sulfoxide (DMSO) for dissolving **Mitapivat**
- 96-well UV-transparent microplates or quartz cuvettes
- Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

- Preparation of Reagents:
 - Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 10 mM MgCl_2 .

- Substrate/Cofactor Mix: Prepare a stock solution in Assay Buffer containing 10 mM PEP, 10 mM ADP, and 3 mM NADH. Protect from light.
- LDH Solution: Prepare a stock solution of LDH in Assay Buffer (e.g., 1000 units/mL).
- **Mitapivat** Stock Solution: Prepare a 10 mM stock solution of **Mitapivat** in 100% DMSO.
- Enzyme Solution: Dilute the purified PKR to a working concentration in Assay Buffer that will result in a linear rate of NADH consumption. The optimal concentration should be determined empirically.
- Assay Protocol:
 - Perform the assay at a constant temperature (e.g., 25°C or 37°C).
 - In a 96-well plate or cuvette, add the following components in order:
 - Assay Buffer
 - Substrate/Cofactor Mix (to achieve final concentrations of, for example, 0.5 mM PEP, 0.5 mM ADP, and 0.15 mM NADH).
 - LDH solution (to a final concentration of, for example, 10 units/mL).
 - **Mitapivat** at various concentrations (e.g., serial dilutions from the stock solution) or vehicle (DMSO) for control wells. The final DMSO concentration should be kept constant across all wells (e.g., ≤1%).
 - Incubate the mixture for 5-10 minutes to allow for temperature equilibration.
 - Initiate the reaction by adding the diluted PKR enzyme solution.
 - Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-15 minutes.
- Data Analysis:

- Calculate the initial rate of the reaction (V_0) from the linear portion of the absorbance vs. time plot ($\Delta A_{340}/\text{min}$).
- Convert the rate of absorbance change to the rate of NADH consumption using the Beer-Lambert law (ϵ_{NADH} at 340 nm = 6220 M⁻¹cm⁻¹).
- Calculate the specific activity of PKR (e.g., in $\mu\text{mol}/\text{min}/\text{mg}$ or U/mg).
- Plot the PKR activity against the logarithm of **Mitapivat** concentration and fit the data to a dose-response curve to determine the EC₅₀.
- To determine the effect on K_m and V_{max} , perform the assay with varying concentrations of PEP at a fixed concentration of **Mitapivat** (e.g., 1 μM) and fit the data to the Michaelis-Menten equation.

Protocol 2: Ex Vivo Measurement of PKR Activity in Red Blood Cells

This protocol describes the measurement of PKR activation by **Mitapivat** in intact red blood cells (RBCs).

Materials:

- Freshly collected whole blood from healthy donors or patients in an anticoagulant (e.g., EDTA).
- Phosphate-buffered saline (PBS), pH 7.4.
- **Mitapivat** stock solution in DMSO.
- Cell lysis buffer (e.g., hypotonic buffer).
- Reagents for the LDH-coupled assay as described in Protocol 1.
- Reagents for a Bradford or BCA protein assay.

Procedure:

- RBC Isolation and Treatment:
 - Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C to pellet the RBCs.
 - Aspirate the plasma and buffy coat.
 - Wash the RBC pellet three times with cold PBS.
 - Resuspend the washed RBCs to a 50% hematocrit in PBS.
 - Aliquot the RBC suspension and incubate with various concentrations of **Mitapivat** or vehicle (DMSO) for a specified time (e.g., 2-24 hours) at 37°C with gentle agitation.
- Cell Lysis and Lysate Preparation:
 - After incubation, centrifuge the RBCs at 1,000 x g for 5 minutes and remove the supernatant.
 - Wash the RBCs once with cold PBS.
 - Lyse the RBCs by adding a cold hypotonic lysis buffer.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to remove cell debris.
 - Collect the supernatant (hemolysate) and keep it on ice.
 - Determine the total protein concentration of the hemolysate using a standard protein assay.
- PKR Activity Measurement:
 - Perform the LDH-coupled assay as described in Protocol 1, using the prepared hemolysate as the source of PKR.
 - Normalize the measured PKR activity to the total protein concentration of the hemolysate.
- Data Analysis:

- Calculate the fold activation of PKR activity in **Mitapivat**-treated samples relative to the vehicle-treated control.
- Plot the fold activation against the **Mitapivat** concentration to determine the EC50 in the cellular context.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to measure and characterize the activation of pyruvate kinase by **Mitapivat** in vitro and ex vivo. The LDH-coupled assay is a robust and reliable method for determining the potency and kinetic effects of **Mitapivat** on both wild-type and mutant PKR. These assays are essential tools for the continued research and development of pyruvate kinase activators for the treatment of hemolytic anemias and other related disorders.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Pyruvate Kinase Activation by Mitapivat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609056#in-vitro-assays-for-measuring-pyruvate-kinase-activation-by-mitapivat]

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